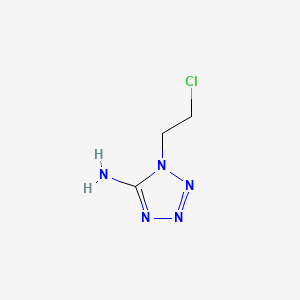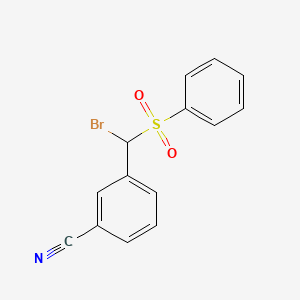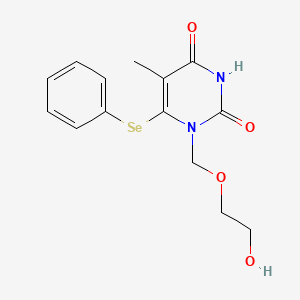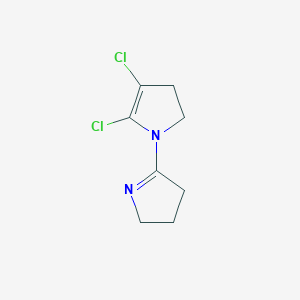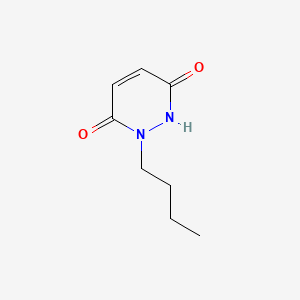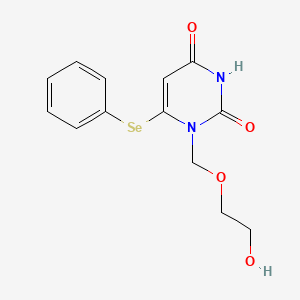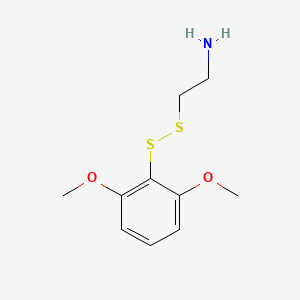
2-((2,6-Dimethoxyphenyl)dithio)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,6-Dimethoxyphenyl)dithio)ethanamine is an organic compound with the molecular formula C10H15NO2S2 It is characterized by the presence of a disulfide bond linking a 2,6-dimethoxyphenyl group to an ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Dimethoxyphenyl)dithio)ethanamine typically involves the reaction of 2,6-dimethoxythiophenol with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the disulfide bond. The reaction conditions generally include a solvent like ethanol and a temperature range of 50-70°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-((2,6-Dimethoxyphenyl)dithio)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield thiols.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted ethanamine derivatives.
Aplicaciones Científicas De Investigación
2-((2,6-Dimethoxyphenyl)dithio)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role
Propiedades
Número CAS |
5378-67-6 |
|---|---|
Fórmula molecular |
C10H15NO2S2 |
Peso molecular |
245.4 g/mol |
Nombre IUPAC |
2-[(2,6-dimethoxyphenyl)disulfanyl]ethanamine |
InChI |
InChI=1S/C10H15NO2S2/c1-12-8-4-3-5-9(13-2)10(8)15-14-7-6-11/h3-5H,6-7,11H2,1-2H3 |
Clave InChI |
KFLPHNVAGLYMJC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)OC)SSCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


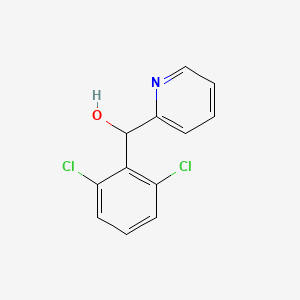
![2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid](/img/structure/B12801429.png)
